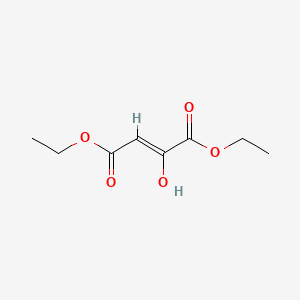Diethyl 2-hydroxyfumarate
CAS No.: 108-56-5; 53241-93-3; 63277-17-8
Cat. No.: VC5663163
Molecular Formula: C8H12O5
Molecular Weight: 188.179
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108-56-5; 53241-93-3; 63277-17-8 |
|---|---|
| Molecular Formula | C8H12O5 |
| Molecular Weight | 188.179 |
| IUPAC Name | diethyl (Z)-2-hydroxybut-2-enedioate |
| Standard InChI | InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5- |
| Standard InChI Key | JILRCVQYCFULEY-WAYWQWQTSA-N |
| SMILES | CCOC(=O)C=C(C(=O)OCC)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Diethyl 2-hydroxyfumarate, systematically named diethyl (Z)-2-hydroxybut-2-enedioate, features a hydroxyl-substituted α,β-unsaturated dicarboxylate structure. Key identifiers include:
The compound’s (Z)-stereochemistry is critical to its reactivity, influencing its participation in cycloadditions and conjugate addition reactions .
Spectral Characteristics
-
¹H NMR (DMSO-d₆): δ 7.88 (1H, d, J = 8.15 Hz), 7.45 (1H, dd, J = 1.6 Hz), 7.42 (1H, d, J = 1.45 Hz) .
-
¹³C NMR (DMSO-d₆): δ 166.4, 160.6, 136.9, 130.8, 119.6, 117.8 .
-
IR: Strong absorptions at 1752 cm⁻¹ (ester C=O) and 1017 cm⁻¹ (C-O) .
Synthesis and Chemical Reactivity
Synthetic Routes
Diethyl 2-hydroxyfumarate is synthesized via esterification or transesterification of 2-hydroxyfumaric acid. Notable methods include:
-
Acid-Catalyzed Esterification: Reacting 2-hydroxyfumaric acid with ethanol in the presence of H₂SO₄ .
-
Grignard Reaction: Treatment of diethyl oxalacetate with methylmagnesium bromide, followed by acid workup .
-
Microwave-Assisted Synthesis: Accelerated esterification under controlled conditions to enhance yield .
Reactivity Profile
The compound participates in diverse reactions due to its α,β-unsaturated ester motif:
-
Acyl Substitution: Ethoxy groups are replaceable with amines or thiols.
-
Reductions: Bouveault-Blanc reduction yields diols; catalytic hydrogenation saturates the double bond.
-
Cycloadditions: Serves as a dienophile in Diels-Alder reactions to form six-membered rings .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, DCM) | |
| Density | ~1.2 g/cm³ (estimated) |
The compound’s low water solubility necessitates the use of polar aprotic solvents in laboratory settings .
| Hazard Category | Signal Word | H-Statements |
|---|---|---|
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |
| Skin Irritation | Warning | H315: Causes skin irritation |
| Eye Irritation | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation |
Precautions
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats .
-
First Aid: Rinse eyes with water for 15 minutes; seek medical attention for ingestion .
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
Diethyl 2-hydroxyfumarate is a precursor to imidazole and pyrroline derivatives. For example, reaction with thioamides yields substituted thiazoles .
Metal-Organic Frameworks (MOFs)
Functionalized terephthalate ligands derived from diethyl 2-hydroxyfumarate are used to construct MOFs with tunable porosity .
Derivatives and Related Compounds
Sodium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate
This sodium enolate derivative (CAS: 88330-76-1) is utilized in nucleophilic acyl substitutions .
Diethyl 2-Hydroxypentanedioate
A metabolic analog (CAS: 69134-53-8) involved in glutaric acid pathways, distinct from diethyl 2-hydroxyfumarate .
Industrial and Research Significance
Patent Landscape
Patents emphasize its role in synthesizing polymers and agrochemicals, though specific applications remain proprietary.
Analytical Challenges
Quantification via HPLC-MS requires derivatization due to low UV absorbance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume